2-Sulfopropanoic acid

Description

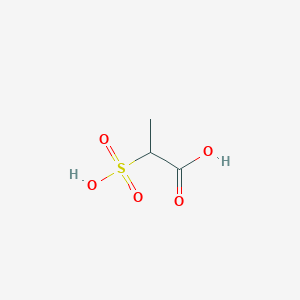

Structure

3D Structure

Properties

IUPAC Name |

2-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGKAOURNYRYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55306-57-5 | |

| Record name | 2-sulfopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Sulfopropanoic Acids and Derivatives

Synthesis of 2-Sulfopropanoic Acid and Its Specialized Adducts

Synthetic Routes for 2-(1-phenyl-3-methyl-5-oxo-4-pyrazolyl)-2-sulfopropionic acid Derivatives

A specific derivative, 2-(1-phenyl-3-methyl-5-oxo-4-pyrazolyl)-2-sulfopropionic acid, has been synthesized through a multi-step process. The synthesis begins with the reaction of Edaravone and ethyl pyruvate (B1213749), catalyzed by pyridine, to produce an intermediate, Ed-SPA1. This intermediate then reacts with sodium bisulfite to form Ed-SPA2, which is subsequently treated with sulfuric acid to yield the final product. google.com This method is noted for its straightforward process and high efficiency, achieving a yield of over 70% based on the initial Edaravone raw material. google.com The resulting 2-(1-phenyl-3-methyl-5-oxo-4-pyrazolyl)-2-sulfopropionic acid is a colorless crystal with a melting point of 158°C. google.com

| Reactants | Catalyst/Reagents | Intermediate/Product | Yield | Physical Properties |

| Edaravone, Ethyl pyruvate | Pyridine | Ed-SPA1 | >70% | Colorless crystal |

| Ed-SPA1 | Sodium bisulfite | Ed-SPA2 | ||

| Ed-SPA2 | Sulfuric acid | 2-(1-phenyl-3-methyl-5-oxo-4-pyrazolyl)-2-sulfopropionic acid | Melting Point: 158°C |

Formation as a Product from Catalyst Decomposition in Chlorination Reactions

This compound can be formed as a primary product resulting from the decomposition of catalysts used in chlorination reactions. Specifically, during the chlorination of propanoic acid to 2-chloropropanoic acid, where chlorosulfonic acid is used as a catalytic agent, the catalyst can decompose. researchgate.netabo.fi This decomposition leads to the formation of sulfopropanoic acid. researchgate.netabo.fi This phenomenon is observed particularly when the catalyst is introduced all at once at the beginning of the reaction, which can cause a decrease in the chlorination rate due to the catalyst's breakdown. researchgate.net Under the reaction conditions, the formed sulfopropanoic acid is likely to decompose further into gaseous products. researchgate.net

Synthetic Pathways for 3-Sulfopropanoic Acid

Derivation from Propanoic Acid and its Derivatives

The synthesis of 3-sulfopropanoic acid can be achieved through various routes starting from propanoic acid or its derivatives. One method involves the reaction of propanoic acid with sulfuryl chloride under the influence of a 200-watt incandescent light at a temperature of 50° to 60°C. osti.gov Another approach is the reaction of acrylic acid with chlorosulfonic acid. google.com This latter reaction is complex and produces a mixture of organic components, with 3-chloro-2-sulfopropionic acid being a predominant product alongside minor amounts of other compounds. google.com Other reported methods include the action of ammonium (B1175870) bisulfite on acrylic acid. osti.gov

| Starting Material | Reagent | Conditions | Product |

| Propanoic acid | Sulfuryl chloride | 50-60°C, incandescent light | Inner anhydride (B1165640) of 3-sulfopropionic acid osti.gov |

| Acrylic acid | Chlorosulfonic acid | 45-130°C | 3-Chloro-2-sulfopropionic acid google.com |

| Acrylic acid | Ammonium bisulfite | Not specified | 3-Sulfopropionic acid osti.gov |

Preparation of Salts and Anhydrides

Salts of 3-sulfopropanoic acid can be readily prepared. For instance, the disodium (B8443419) salt of 3-sulfopropionic acid is synthesized by neutralizing an aqueous solution of the acid's anhydride to a pH of 9 with sodium hydroxide. osti.gov

The inner anhydride of 3-sulfopropanoic acid is a key intermediate. It can be prepared by reacting propanoic acid with sulfuryl chloride. osti.gov Another method for preparing the inner anhydride of α-sulfopropionic acid involves the reaction of methylketene (B14734522) with sulfur trioxide in an anhydrous solvent medium. google.com The reaction to form acid anhydrides is generally exothermic. google.com Treating β-sulfopropionic acid with thionyl chloride also yields the inner anhydride. google.com

Synthesis of 2-Amino-3-sulfopropanoic Acid (Cysteic Acid)

2-Amino-3-sulfopropanoic acid, commonly known as cysteic acid, is an amino sulfonic acid that is the sulfonic acid analog of cysteine. atamanchemicals.com It is typically produced by the oxidation of cysteine, where the thiol group is fully oxidized to a sulfonic acid group. atamanchemicals.com A common laboratory preparation involves dissolving cystine in dilute hydrochloric acid and then adding bromine dropwise to facilitate the oxidation. chembk.com Cysteic acid exists as colorless crystals and is soluble in water but insoluble in alcohol. chembk.com The anhydrous form decomposes at approximately 260-272°C. atamanchemicals.comchembk.com

| Starting Material | Oxidizing Agent | Product | Key Properties |

| Cysteine/Cystine | Bromine in HCl | 2-Amino-3-sulfopropanoic acid (Cysteic acid) atamanchemicals.comchembk.com | Soluble in water, insoluble in alcohol; decomposes around 260-272°C atamanchemicals.comchembk.com |

Oxidative Conversion of Cysteine

The oxidative conversion of the amino acid L-cysteine is a significant biological and chemical pathway. This process, however, primarily yields cysteic acid (2-amino-3-sulfopropanoic acid), a compound structurally distinct from this compound due to the presence of an amino group. nih.govumaryland.edursc.org In biological systems and industrial contexts, the thiol group of cysteine is oxidized to a sulfonic acid group. nih.govrsc.org This can be achieved using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. nih.gov The enzymatic oxidation of cysteine is also a key process in response to oxidative stress in the body. nih.gov

Cysteic acid, also known as 3-sulfoalanine, is involved in various physiological processes and serves as a biosynthetic precursor to taurine (B1682933) in microalgae. umaryland.edursc.org It is important to distinguish this biological product from this compound (CH₃-CH(SO₃H)-COOH), which lacks the amino group. nih.gov The direct synthesis of this compound is more commonly achieved through methods such as the sulfonation of a propanoic acid derivative.

Stereospecific and Enantioselective Approaches

In chemical synthesis, stereospecific and enantioselective reactions are crucial for creating specific stereoisomers of a chiral molecule. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. bucknell.edu Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other from an achiral or racemic precursor, often employing chiral catalysts or auxiliaries. uni-konstanz.de

While these principles are widely applied in modern organic chemistry, specific, documented examples of stereospecific or enantioselective syntheses for this compound are not prevalent in the reviewed literature. However, the development of such methods would be a significant advancement, potentially allowing for the synthesis of enantiopure this compound. An enantioselective approach might involve the use of a chiral catalyst to introduce the sulfo group onto a propanoic acid precursor in a spatially controlled manner. uni-konstanz.dersc.org

Synthesis of Other Substituted Sulfopropanoic Acids

The synthesis of substituted sulfopropanoic acids allows for the introduction of various functional groups, leading to compounds with tailored properties for specific applications.

Preparation of 3-Chloro-2-sulfopropionic acid

A notable substituted derivative is 3-chloro-2-sulfopropionic acid. An effective method for its preparation involves the reaction of acrylic acid with chlorosulfonic acid. This process is complex and results in a mixture of organic components, with 3-chloro-2-sulfopropionic acid being the predominant product. The reaction is exothermic and requires careful temperature control. An improved process involves adding acrylic acid to chlorosulfonic acid while maintaining the temperature between 45°C and 130°C, followed by a heating period. Water is then added to decompose unreacted chlorosulfonic acid. The final product can be isolated in crystalline form from the aqueous reagent mixture.

| Parameter | Condition | Source |

| Reactants | Acrylic acid, Chlorosulfonic acid | |

| Reaction Temp. | Maintained at ~60-80°C during addition | |

| Post-reaction | Heated to 80°C for 3 hours | |

| Work-up | Addition of water, followed by stirring |

This interactive table summarizes the reaction conditions for the synthesis of 3-chloro-2-sulfopropionic acid.

Routes to N-Protected 2-Aminohexanesulfonic Acid Analogs

The synthesis of N-protected 2-aminohexanesulfonic acid has been described, starting from the non-proteinogenic amino acid (R)-norleucine. electronicsandbooks.com In this specific route, (R)-N-Carbethoxynorleucine is converted into the corresponding alcohol via chemoselective reduction of a mixed anhydride with sodium borohydride. electronicsandbooks.com Activation of the resulting hydroxyl group as a mesylate, followed by substitution and oxidation steps, yields the target N-protected 2-aminohexanesulfonic acid. electronicsandbooks.com It is important to note that this documented pathway begins with a protected amino acid, not with this compound or its derivatives. electronicsandbooks.com

Derivatization Strategies for Functionalization in Research

The functionalization of this compound through derivatization is a key strategy for creating specialized research tools, such as highly soluble labeling agents.

Biotinylation Reagents

Biotin-2-sulfopropanoic acid is a prime example of a derivatization product used as a biotinylation reagent. Current time information in Bangalore, IN. This molecule incorporates a biotin (B1667282) moiety for specific binding to avidin (B1170675) and streptavidin, while the sulfonate group confers high water solubility. Current time information in Bangalore, IN. The presence of a free carboxylic acid and a primary amine allows this reagent to be linked to larger molecules. Current time information in Bangalore, IN. This dual functionality makes it a valuable tool in biochemical assays and molecular biology for labeling proteins and other macromolecules without significantly impacting their solubility. Current time information in Bangalore, IN.

Reagents for Peptide Modification and Sequencing

The derivatization of peptides with sulfonic acid-containing reagents has emerged as a powerful strategy in proteomics, particularly for enhancing performance in mass spectrometry (MS)-based sequencing. The introduction of a strongly acidic sulfo- group at the N-terminus of a peptide can direct fragmentation patterns in a predictable manner, simplifying spectral interpretation and increasing the confidence of peptide identification. While several sulfonylating agents have been explored, this section focuses on derivatives of sulfopropanoic acid.

The primary role of these reagents is to react with the N-terminal α-amino group of a peptide. This modification introduces a fixed negative charge, which can influence the ionization and fragmentation behavior of the peptide during MS analysis. One of the most common activation strategies for facilitating this reaction is the conversion of the carboxylic acid group of sulfopropanoic acid into an N-hydroxysuccinimide (NHS) ester. NHS esters are well-established reagents in bioconjugation chemistry, known for their reactivity towards primary amines under mild aqueous conditions, yielding stable amide bonds.

The general reaction involves the nucleophilic attack of the unprotonated N-terminal amino group of the peptide on the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a new amide bond and the release of N-hydroxysuccinimide.

While the 3-sulfopropanoic acid isomer has been more extensively studied and commercialized for peptide sequencing applications, this compound presents an alternative scaffold. The synthesis of this compound can be achieved through methods such as the sulfonation of propanoic acid derivatives. However, detailed studies on the synthesis of its activated esters, like the NHS ester, and their specific application in peptide sequencing are not as prevalent in the scientific literature compared to its 3-isomer.

The use of sulfopropanoic acid derivatives, in general, offers advantages such as increased water solubility of the reagent and the derivatized peptide, which is beneficial for reactions in aqueous buffers. The resulting sulfonated peptides are known to produce predominantly a single series of fragment ions (y-ions) in positive-ion mode mass spectrometry, which simplifies the spectrum and facilitates de novo sequencing.

Research Findings

Detailed research findings specifically for this compound in peptide sequencing are limited. However, extensive research on the closely related 3-sulfopropanoic acid N-hydroxysuccinimide ester provides a strong basis for understanding the expected behavior of the 2-isomer.

Studies have shown that N-terminal sulfonation using reagents like 3-sulfopropionic acid NHS ester leads to significant improvements in the quality of tandem mass spectra (MS/MS). The presence of the sulfonic acid group at the N-terminus directs fragmentation along the peptide backbone, leading to a dominant series of y-ions. This is in contrast to the more complex fragmentation patterns often observed with unmodified peptides, which can include multiple ion series (a, b, and y ions) and internal fragments.

A key consideration in the use of these reagents is the potential for side reactions, particularly with the ε-amino group of lysine (B10760008) residues. This can lead to the formation of di-sulfonated peptides, which may exhibit different fragmentation behavior and complicate data analysis. Strategies to mitigate this include the protection of lysine side chains prior to N-terminal derivatization.

The table below summarizes key reagents based on sulfopropanoic acid and related compounds used for peptide modification. Due to the limited specific data on this compound derivatives in this application, information on the more commonly used 3-sulfopropanoic acid derivative is included for a comprehensive overview.

| Reagent Name | Structure | Application | Key Findings |

| This compound | CH₃CH(SO₃H)COOH | Potential peptide derivatizing agent | Limited specific data available on its use in peptide sequencing. General principles of sulfonation suggest it would influence peptide fragmentation in MS. |

| 3-Sulfopropanoic acid N-hydroxysuccinimide ester | HSO₃CH₂CH₂CO-NHS | N-terminal peptide modification for MS/MS sequencing | Well-documented to improve de novo sequencing by promoting a dominant y-ion series. google.com It is water-compatible and the reaction is relatively fast. google.com |

| 2-Sulfobenzoic acid cyclic anhydride | N-terminal peptide sulfonation | An alternative sulfonating agent that reacts with amino groups. |

Chemical Reactivity and Mechanistic Investigations of Sulfopropanoic Acids

Acid Dissociation Constants and Protonation States

The acidity of 2-sulfopropanoic acid is characterized by the presence of two acidic functional groups: a carboxylic acid group and a sulfonic acid group. The acid dissociation constant, or pKa, is a quantitative measure of the strength of an acid in solution. For a polyprotic acid like this compound, there will be multiple pKa values, each corresponding to the dissociation of a specific proton.

The protonation state of the molecule is dependent on the pH of the solution. utexas.eduutexas.edu At a pH below the first pKa value, the molecule will be fully protonated. As the pH increases past the first pKa, the most acidic proton will dissociate. This process continues as the pH surpasses each successive pKa value. The sulfonic acid group is generally a much stronger acid than the carboxylic acid group, and therefore will have a significantly lower pKa value. For comparison, the pKa values for the related compound, 3-sulfopropanoic acid, can provide an estimate. The sulfonic acid group in 3-sulfopropanoic acid has a pKa of approximately -1.9, while the carboxylic acid group has a pKa of about 4.3. It is expected that this compound would exhibit similar pKa values.

Table 1: Estimated pKa Values for this compound

| Functional Group | Estimated pKa |

| Sulfonic Acid | ~ -1.9 |

| Carboxylic Acid | ~ 4.3 |

Note: These values are estimated based on the related compound 3-sulfopropanoic acid and may not represent the exact experimental values for this compound.

The protonation and deprotonation of a molecule can significantly alter its chemical properties, including its solubility, reactivity, and optical properties. wikipedia.org In many chemical reactions, the protonation state of the reactants is a critical factor in determining the reaction pathway and rate. wikipedia.org

Coordination Chemistry and Metal Complexation of 2-Amino-3-sulfopropanoic Acid

(S)-2-amino-3-sulfopropanoic acid, also known as L-cysteic acid, is a derivative of the amino acid cysteine and exhibits versatile coordination behavior with metal ions. academie-sciences.fr Its structure contains a carboxyl group, an amino group, and a sulfonic acid group, all of which can potentially bind to a metal center. This allows L-cysteic acid to act as a monodentate, bidentate, tridentate, or even tetradentate ligand. academie-sciences.fr

The coordination mode of L-cysteic acid can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. academie-sciences.fr For instance, in a copper(II) complex, L-cysteic acid has been shown to chelate to the metal center through the amino and carboxylate groups, with a water molecule also coordinated to the copper. academie-sciences.fr

The study of metal complexes with amino acids like L-cysteic acid is important for understanding their roles in biological systems and for the design of new materials with specific properties. academie-sciences.fr For example, rhenium(V) complexes with sulfur-containing amino acids, including a derivative of cysteine, have been synthesized and studied for their potential applications. researchgate.net The coordination of these amino acids to the rhenium center can lead to the formation of stable complexes with defined geometries. researchgate.net

Table 2: Coordination Modes of (S)-2-amino-3-sulfopropanoic acid

| Coordination Mode | Description |

| Monodentate | Binds through one donor atom (e.g., carboxylate oxygen). |

| Bidentate | Binds through two donor atoms (e.g., amino and carboxylate groups). |

| Tridentate | Binds through three donor atoms (e.g., amino, carboxylate, and sulfonate groups). |

| Tetradentate | Binds through four donor atoms, potentially bridging between metal centers. |

Source: Adapted from research on the coordination modes of (S)-cysteic acid. academie-sciences.fr

Reaction Mechanisms in Organic Transformations

Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. In some chlorination processes, the hydrogen chloride (HCl) produced can catalyze the reaction, leading to an increase in the reaction rate over time. rsc.org

In the context of chlorination of carboxylic acids, such as propanoic acid, the reaction mechanism can be complex. researchgate.net Studies have shown that the chlorination of propanoic acid to α-chloropropanoic acid can be catalyzed by propanoic anhydride (B1165640) and promoted by sulfuric acid. researchgate.net A primary decomposition product of the catalyst in some related reactions is sulfopropanoic acid. researchgate.netabo.fi The increase in acidity of the liquid phase as the reaction progresses is a key factor in the autocatalysis. researchgate.net The mechanism often involves the acid-catalyzed enolization of an intermediate, such as propanoyl chloride, as the rate-determining step. researchgate.net

The kinetics of chlorination can be influenced by various factors, including the catalyst concentration and the presence of radical scavengers. For example, in the chlorination of propanoic acid using chlorosulfonic acid as a catalyst, autocatalytic kinetics were observed when the catalyst concentration was kept constant. researchgate.net

The synthesis of sulfonium (B1226848) diacylmethylides, which are stable and versatile ylides, can involve nucleophilic addition and elimination reactions. researchgate.net One method for their synthesis involves the condensation of active methylene (B1212753) compounds with sulfoxides. researchgate.net

A key reagent in some of these syntheses is sulfopropanoic anhydride, which can be formed from this compound. researchgate.net This anhydride can activate dimethyl sulfoxide (B87167) (DMSO) for the reaction with active methylene compounds. researchgate.net The mechanism of these reactions can be intricate. For instance, the reaction of acetylenic sulfones with DMSO can lead to the formation of sulfonium ylides through a sequence of nucleophilic addition, cyclization, and ring-opening steps. researchgate.net

Biochemical and Biological Research on Sulfopropanoic Acid Metabolites and Analogs

2-Amino-3-sulfopropanoic Acid (Cysteic Acid) Metabolism and Enzymology

2-Amino-3-sulfopropanoic acid, commonly known as L-cysteic acid, is a naturally occurring sulfonic acid analog of aspartic acid and an oxidation product of L-cysteine. Current time information in بوركو, TD. It serves as a key intermediate in various metabolic pathways across different organisms, from bacteria to mammals.

L-cysteic acid is a recognized intermediate in the biosynthesis of taurine (B1682933) and its precursor, hypotaurine. In what is often termed the "cysteic acid pathway," L-cysteine is first oxidized to L-cysteine sulfinic acid, which can then be further oxidized to L-cysteic acid. nih.gov The subsequent decarboxylation of L-cysteic acid directly yields taurine. nih.govnih.gov This pathway is considered an alternative to the primary route where L-cysteine sulfinic acid is directly decarboxylated to hypotaurine, which is then oxidized to taurine. nih.govresearchgate.net The presence and activity of these pathways can vary between different tissues and organisms. For instance, dietary L-cysteic acid has been shown to serve as a precursor for taurine in cats. Current time information in بوركو, TD.researchgate.net

The enzymatic decarboxylation of L-cysteic acid to taurine is a critical step in its metabolic pathway. Two key enzymes have been identified to catalyze this reaction: Cysteine Sulfinic Acid Decarboxylase (CSAD) and Glutamate Decarboxylase-like Protein 1 (GADL1).

Cysteine Sulfinic Acid Decarboxylase (CSAD): Also known as sulfinoalanine decarboxylase, CSAD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that is considered the rate-limiting step in the primary taurine biosynthesis pathway. nih.govwikipedia.org While its primary substrate is L-cysteine sulfinic acid, studies have shown that human CSAD is also capable of decarboxylating L-cysteic acid to form taurine, although at a slower rate. nih.gov

Glutamate Decarboxylase-like Protein 1 (GADL1): This enzyme, contrary to its name, does not exhibit significant activity towards glutamate. Instead, it efficiently catalyzes the decarboxylation of L-cysteine sulfinic acid, L-aspartate, and notably, L-cysteic acid to produce hypotaurine, β-alanine, and taurine, respectively. nih.govnih.govnih.gov This positions GADL1 as a potentially significant contributor to taurine biosynthesis via the cysteic acid pathway, particularly in tissues where it is highly expressed, such as muscle and kidney. nih.govresearchgate.net

The following table summarizes the kinetic parameters of human GADL1 for its relevant substrates.

| Substrate | K_M (mM) | V_max (μmol/min/mg) | Specific Activity (μmol/min/mg) |

| L-cysteine sulfinic acid | 1.14 | 2.31 | 2.08 ± 0.3 |

| L-aspartate | 2.72 | 1.56 | 1.3 ± 0.2 |

| L-cysteic acid | Not Determined | Not Determined | 0.46 |

Data sourced from UniProt and a study on the role of GADL1 in taurine biosynthesis. nih.govuniprot.org

In addition to decarboxylation, L-cysteic acid can be metabolized through other enzymatic reactions, particularly in microorganisms.

L-Cysteate Sulfolyase (CuyA): This pyridoxal-5'-phosphate-dependent enzyme, found in various bacteria, catalyzes the direct cleavage of the C-S bond in L-cysteate. Current time information in بوركو, TD.nih.gov In aerobic bacteria like Silicibacter pomeroyi, CuyA breaks down L-cysteate into pyruvate (B1213749), sulfite, and ammonium (B1175870). Current time information in بوركو, TD.nih.govresearchgate.net The proposed mechanism involves a β-elimination of sulfite followed by deamination. d-nb.inforesearchgate.net Interestingly, recent research has shown that the CuyA homolog in the anaerobic bacterium Bilophila wadsworthia (BwCuyA) displays a strong preference for D-cysteate over L-cysteate. Current time information in بوركو, TD.researchgate.net The Km value for L-cysteate with purified L-cysteate sulfolyase from S. pomeroyi has been reported to be 11.7 mM. d-nb.info

L-Cysteate:2-Oxoglutarate Aminotransferase: This enzyme catalyzes the transamination of L-cysteate. In this reaction, the amino group from L-cysteate is transferred to 2-oxoglutarate, yielding 3-sulfopyruvate and L-glutamate. Current time information in بوركو, TD. This is the initial step in a bacterial dissimilation pathway found in organisms like Paracoccus pantotrophus. Current time information in بوركو, TD.researchgate.net The 3-sulfopyruvate is subsequently reduced to 3-sulfolactate, which is then cleaved to yield pyruvate and sulfite. Current time information in بوركو, TD.researchgate.net Aminotransferases are PLP-dependent enzymes that operate via a ping-pong mechanism, where the amino group is first transferred to the PLP cofactor to form pyridoxamine phosphate, which then aminates the keto acid substrate. ebi.ac.uk

In marine environments, L-cysteic acid plays a crucial role as a biosynthetic precursor. In marine phytoplankton and various microalgae, it is an intermediate in the synthesis of several sulfonate osmolytes, most notably taurine. Current time information in بوركو, TD.researchgate.net The "Serine/Sulfate pathway" has been identified in microalgae, where taurine is synthesized using a carbon backbone from L-serine and sulfur derived from sulfate, with L-cysteic acid being a key intermediate. researchgate.netcore.ac.ukunl.edu Targeted metabolomics have demonstrated that supplementation with serine and sulfate increases the intracellular levels of cysteic acid and subsequently taurine in these organisms. core.ac.uk This pathway highlights the importance of L-cysteic acid in the production of compounds essential for cell volume regulation and protection against osmotic stress in marine microorganisms. unl.edu

Bacteria have evolved diverse pathways to utilize sulfonates like L-cysteate as sources of carbon, nitrogen, sulfur, and energy. Current time information in بوركو, TD. Two primary dissimilatory pathways for L-cysteate have been extensively studied:

Transamination Pathway: As mentioned previously, bacteria such as Paracoccus pantotrophus initiate the degradation of L-cysteate through transamination to 3-sulfopyruvate. Current time information in بوركو, TD.researchgate.net This is followed by reduction and subsequent C-S bond cleavage. Current time information in بوركو, TD.

Direct C-S Bond Cleavage Pathway: This pathway involves the enzyme L-cysteate sulfolyase (CuyA). A novel variation of this pathway has been discovered in the human intestinal pathobiont Bilophila wadsworthia. Current time information in بوركو, TD. In this organism, L-cysteate is first isomerized to D-cysteate by a newly identified enzyme, cysteate racemase (CuyB). Current time information in بوركو, TD.nih.govnih.gov The D-cysteate is then preferentially cleaved by D-cysteate sulfo-lyase (a CuyA homolog) into pyruvate, ammonia, and sulfite. Current time information in بوركو, TD.nih.gov This racemase-dependent pathway appears to be widespread among diverse bacteria. Current time information in بوركو, TD. The catalytic mechanism for PLP-independent amino acid racemases, such as cysteate racemase, typically involves two cysteine residues that facilitate the deprotonation and subsequent reprotonation of the α-carbon of the amino acid. nih.govebi.ac.uk

The following table outlines the key enzymes in bacterial L-cysteate dissimilation.

| Enzyme | Organism Example | Reaction |

| L-Cysteate:2-Oxoglutarate Aminotransferase | Paracoccus pantotrophus | L-Cysteate + 2-Oxoglutarate → 3-Sulfopyruvate + L-Glutamate |

| Cysteate Racemase (CuyB) | Bilophila wadsworthia | L-Cysteate ⇌ D-Cysteate |

| D-Cysteate Sulfo-lyase (CuyA) | Bilophila wadsworthia | D-Cysteate + H₂O → Pyruvate + Sulfite + NH₃ |

| L-Cysteate Sulfo-lyase (CuyA) | Silicibacter pomeroyi | L-Cysteate + H₂O → Pyruvate + Sulfite + NH₃ |

3-Sulfopropanoic Acid as an Endogenous Metabolite

Recent research has identified 3-sulfopropanoic acid (3-SPA), also known as 3-sulfopropionate, as an endogenous molecule in the human brain. It has been detected in the cerebrospinal fluid (CSF) of individuals. While 3-SPA is also the primary metabolite of the drug tramiprosate, its presence in drug-naïve individuals confirms its status as a natural metabolite.

The precise endogenous source of 3-SPA has not been definitively established, but its structure suggests a potential origin from the catabolism of sulfur-containing amino acids. It is hypothesized that 3-SPA could be produced from L-cysteine via the cysteine sulfinic acid pathway, involving reductive deamination. This proposed metabolic route shares similarities with the mammalian biosynthesis of taurine, which also proceeds through a cysteine sulfinic acid intermediate.

Discovery and Identification in Human Biological Fluids (e.g., Cerebrospinal Fluid, Plasma)

3-Sulfopropanoic acid (3-SPA), a metabolite of the compound tramiprosate and its prodrug ALZ-801, has been identified as an endogenous molecule in the human brain. nih.gov Its presence has been confirmed in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease and other neurodegenerative conditions. nih.gov The discovery of endogenous 3-SPA was made during clinical studies of ALZ-801, an oral inhibitor of beta-amyloid (Aβ) oligomer formation. nih.gov

The identification and quantification of 3-SPA in human CSF were accomplished using liquid chromatography–tandem mass spectrometry (LC–MS/MS). nih.gov In a study involving 64 drug-naïve patients with cognitive deficits, the mean concentration of endogenous 3-SPA in the CSF was found to be 11.7 ± 4.3 nM. nih.gov For patients with Alzheimer's disease undergoing treatment with tramiprosate, the mean CSF concentration of 3-SPA was significantly higher, at 135 ± 51 nM. nih.gov The structural identity of the endogenous 3-SPA was confirmed by comparing its chromatographic retention time and co-elution with a synthetic 3-SPA reference standard. nih.gov

Notably, 3-SPA has also been identified in the plasma of drug-naive individuals. nih.gov This finding suggests that 3-SPA is a naturally occurring compound in the human body, not solely a metabolite of administered drugs. nih.gov An inverse correlation has been observed between the concentration of 3-SPA in CSF and the severity of cognitive impairment in individuals with mild to moderate Alzheimer's disease, suggesting a potential protective role for this endogenous molecule. nih.gov

| Patient Group | Mean 3-SPA Concentration (nM) | Standard Deviation (nM) |

|---|---|---|

| Drug-Naïve Patients with Cognitive Deficits | 11.7 | 4.3 |

| Alzheimer's Disease Patients Treated with Tramiprosate | 135 | 51 |

Molecular Interactions with Amyloid Beta (Aβ42) Aggregation Pathways

In vitro studies have demonstrated that 3-sulfopropanoic acid (3-SPA) effectively inhibits the aggregation of amyloid-beta 42 (Aβ42) into small, neurotoxic oligomers. nih.govnih.gov This inhibitory activity is both concentration- and time-dependent. nih.gov Ion-mobility spectrometry–mass spectrometry (IMS–MS) experiments have shown that a 1000-fold molar excess of 3-SPA to Aβ42 leads to a near-complete prevention of the formation of Aβ42 oligomers, with the exception of pentamers, over a 24-hour incubation period. nih.gov

The kinetics of this inhibition show a time dependency, with a 4-hour incubation being insufficient for complete inhibition, highlighting the progressive nature of the interaction. nih.gov The anti-Aβ42 oligomeric effect of 3-SPA is comparable to that of its parent compound, tramiprosate. nih.govnih.gov

| Molar Ratio (3-SPA:Aβ42) | Incubation Time (hours) | Observed Inhibition of Oligomer Formation |

|---|---|---|

| 1000:1 | 4 | Partial inhibition |

| 1000:1 | 24 | Near-complete inhibition (except for pentamers) |

Molecular dynamics simulations and IMS–MS have revealed that 3-SPA engages in a multi-ligand interaction with monomeric Aβ42. nih.gov This interaction stabilizes the conformation of the Aβ42 monomer, thereby preventing the misfolding and aggregation that leads to the formation of toxic oligomers. nih.gov

Under physiological conditions, 3-SPA exists as a dianion and interacts with the cationic side chains of amino acids in the Aβ42 peptide, specifically the protonated amino groups of Lysine-16, Lysine-28, Histidine-13, and Histidine-14. nih.gov Simultaneously, repulsive forces exist between the 3-SPA dianion and the carboxylate groups of the Aβ42 peptide. nih.gov This interplay of ionic interactions is believed to induce significant conformational changes in the Aβ42 monomer, leading to a semi-cyclic conformation that is resistant to aggregation. nih.gov While the functional outcome of inhibiting oligomer formation is similar for both 3-SPA and tramiprosate, the specific conformational landscape of their interaction with Aβ42 differs. nih.gov

2-Hydroxy-3-sulfopropanoic Acid (3-Sulfolactic Acid) in Metabolic Intermediary Roles

2-Hydroxy-3-sulfopropanoic acid, also known as 3-sulfolactic acid, is an alpha-hydroxy acid that has been identified in various biological systems and is considered to be a metabolic intermediary. drugbank.comnih.gov It is known to be a component of bacterial endospores and is an intermediate in the biosynthesis of coenzyme M in archaea. drugbank.com In mammals, it exists in equilibrium with (S)-cysteate. drugbank.com

In certain bacteria, 3-sulfolactic acid is involved in the degradation of sulfoquinovose, the polar headgroup of plant sulfolipids. drugbank.com In the marine bacterium Roseovarius nubinhibens, 3-sulfolactic acid is degraded through a bifurcated pathway involving two desulfonative enzymes: sulfoacetaldehyde acetyltransferase and cysteate sulfo-lyase. drugbank.com Furthermore, in the biosynthetic pathway of coenzyme M, (R)-3-sulfolactic acid is oxidized to sulfopyruvate by the enzyme (R)-2-hydroxyacid dehydrogenase. drugbank.com

Homotaurine Metabolism and Excretion of 3-Sulfopropanoate

Homotaurine, a structural analog of GABA, can be metabolized by various bacteria, leading to the excretion of 3-sulfopropanoate. acs.orgnih.gov In organisms such as Cupriavidus necator H16 and Burkholderia sp., homotaurine serves as a source of nitrogen. nih.govacs.org The metabolic process involves the deamination of homotaurine, which is initiated by a homotaurine:2-oxoglutarate aminotransferase, yielding 3-sulfopropanal. acs.orgnih.gov This intermediate is then oxidized by an NAD(P)+-coupled 3-sulfopropanal dehydrogenase to form 3-sulfopropanoate, which is subsequently excreted from the cell. acs.orgnih.gov

In C. necator H16, the enzymes involved in this pathway are encoded by genes analogous to those in GABA metabolism, suggesting a "patchwork" evolutionary origin. acs.org The excretion of the highly charged 3-sulfopropanoate molecule is thought to be facilitated by a transporter with a broad substrate range, such as the sulfite exporter TauE. acs.org In humans, the administration of tramiprosate (homotaurine) leads to its metabolism and the subsequent renal excretion of 3-sulfopropanoate. nih.gov

Biosynthesis of Coenzyme M Involving 2-Oxo-3-sulfopropanoic acid

2-Oxo-3-sulfopropanoic acid, also known as sulfopyruvate, is a key intermediate in the biosynthesis of Coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor in methanogenesis and certain bacterial metabolic pathways. nih.govwikipedia.orgresearchgate.net There are two known pathways for Coenzyme M biosynthesis, and both converge at the formation of sulfopyruvate. researchgate.net

In one pathway, which occurs in Class I methanogens, sulfopyruvate is formed from (R)-sulfolactate through the action of the NAD+-dependent enzyme sulfolactate dehydrogenase. pnas.orgqmul.ac.uk In the other pathway, found in Class II methanogens, L-cysteate undergoes transamination by an aspartate aminotransferase to yield sulfopyruvate. pnas.orgqmul.ac.uk

The subsequent step in both pathways is the decarboxylation of sulfopyruvate to sulfoacetaldehyde, a reaction catalyzed by the thiamine pyrophosphate (TPP)-dependent enzyme sulfopyruvate decarboxylase (ComDE). nih.govpnas.orgresearchgate.net This enzyme is a crucial component of the Coenzyme M biosynthetic machinery. nih.gov The final step to form Coenzyme M is believed to be a reductive thiolation of sulfoacetaldehyde, although this step is not yet fully biochemically characterized. pnas.org

Advanced Analytical Methodologies for Sulfopropanoic Acid Characterization

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. rsc.org When coupled with separation techniques like liquid chromatography, its capabilities are significantly enhanced, providing high sensitivity and specificity for the analysis of compounds like 2-Sulfopropanoic acid. rsc.orguga.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the definitive identification and accurate quantification of organic molecules in complex mixtures. rsc.org The process involves the initial separation of the analyte from the sample matrix using high-performance liquid chromatography (HPLC), followed by ionization and analysis in a tandem mass spectrometer. uga.edu

For the analysis of this compound, a reversed-phase HPLC method would typically be employed for separation. nih.govpensoft.net The mobile phase often consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and an additive such as formic acid to facilitate protonation and improve ionization efficiency. unimi.itwaters.com

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov In negative ESI mode, this compound would be deprotonated to form the [M-H]⁻ ion.

Identification is achieved in the first stage of mass analysis (MS1) by detecting the precursor ion corresponding to the exact mass of the deprotonated molecule. For quantification and confirmation, selected reaction monitoring (SRM) is used in the MS/MS stage. nih.gov The precursor ion is selected, fragmented through collision-induced dissociation (CID), and specific product ions are monitored. This high specificity allows for accurate quantification even at trace levels, minimizing interferences from the sample matrix. nih.gov Quantification is typically performed by creating a calibration curve using standards of known concentrations. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| LC System | ||

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm) nih.gov | Separation of analyte from matrix components. |

| Mobile Phase A | Water with 0.1% Formic Acid unimi.itlcms.cz | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol unimi.it | Organic modifier for elution. |

| Flow Rate | 0.2 - 0.4 mL/min unimi.it | Controls retention time and separation efficiency. |

| Injection Volume | 2 - 10 µL | Volume of sample introduced into the system. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov | Generates gaseous ions from the liquid eluent. |

| Precursor Ion [M-H]⁻ | m/z 153.0014 | Mass-to-charge ratio of deprotonated this compound. |

| Product Ions | To be determined experimentally | Specific fragments used for confirmation and quantification. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.gov IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. nih.govmdpi.com This separation, which occurs on a millisecond timescale, provides a measure of the ion's rotationally averaged collision cross-section (CCS), a value related to its three-dimensional structure. nih.gov

The coupling of IMS with MS provides a powerful tool for conformational analysis. nih.gov For a molecule like this compound, IMS-MS can distinguish it from structural isomers that have the identical mass but different shapes. nih.gov The resulting drift time or CCS value provides a unique physicochemical descriptor that complements the retention time from chromatography and the mass-to-charge ratio from mass spectrometry. sepscience.com This multi-dimensional characterization significantly increases confidence in compound identification. mdpi.com The technique is particularly valuable in complex sample analyses, such as in metabolomics, where many isomeric compounds may be present. nih.govresearchgate.net

Table 2: Hypothetical IMS-MS Data for Distinguishing Isomers

| Compound | Formula | Mass (m/z) | Retention Time (min) | Drift Time (ms) | CCS (Ų) |

|---|---|---|---|---|---|

| This compound | C₃H₆O₅S | 153.0014 | 3.5 | 25.1 | 120.5 |

| 3-Sulfopropanoic acid | C₃H₆O₅S | 153.0014 | 4.2 | 26.5 | 125.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. hyphadiscovery.com It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nottingham.ac.ukresearchgate.net For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structure confirmation.

A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting or multiplicity). docbrown.info For this compound (CH₃-CH(SO₃H)-COOH), three distinct proton signals would be expected: a doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and a broad singlet for the carboxylic acid (COOH) proton.

A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. docbrown.info For this compound, three distinct signals would be anticipated, corresponding to the methyl carbon, the methine carbon, and the carboxyl carbon. docbrown.info

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in D₂O)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Inferred Connectivity |

|---|---|---|---|---|---|

| -CH₃ | ¹H | ~1.5 | Doublet (d) | ~7.0 | Coupled to the methine proton. |

| -CH- | ¹H | ~3.8 | Quartet (q) | ~7.0 | Coupled to the three methyl protons. |

| -COOH | ¹H | ~12-13 (in non-aqueous solvent) | Singlet (s) | N/A | Acidic proton, often exchanges with D₂O. |

| -CH₃ | ¹³C | ~18 | N/A | N/A | Aliphatic methyl carbon. |

| -CH- | ¹³C | ~65 | N/A | N/A | Methine carbon attached to sulfonate and carboxyl groups. |

Chromatographic Separation Methods for Complex Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. sigmaaldrich.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. libretexts.org It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. sigmaaldrich.com

For the separation of this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. sielc.com The retention of this compound can be controlled by adjusting the polarity of the mobile phase.

Given that this compound lacks a strong UV chromophore, the choice of detector is critical. nih.gov Several detection modes can be employed:

UV-Vis Detector: While not ideal, detection at low wavelengths (~210 nm) is possible due to the carboxyl group's absorbance.

Refractive Index Detector (RID): A universal detector that measures the change in the refractive index of the eluent from the column with respect to a reference flow. It is less sensitive than other detectors. nih.gov

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and provides a more uniform response regardless of optical properties. nih.gov

Mass Spectrometry (MS): As discussed previously, coupling HPLC with MS provides the highest sensitivity and specificity, making it the preferred method for complex analyses. chromatographyonline.com

Table 4: Comparison of HPLC Detection Modes for this compound

| Detector | Principle | Sensitivity | Specificity | Mobile Phase Compatibility |

|---|---|---|---|---|

| UV-Vis (low λ) | Absorbance of UV light | Low | Low | Good with UV-transparent solvents. |

| RID | Change in refractive index | Low | Low (Universal) | Not compatible with gradient elution. |

| ELSD | Light scattering of non-volatile analyte particles | Moderate | Low (Universal) | Requires volatile mobile phases. |

Ion Exclusion Chromatography and Ion Exchange Chromatography

For highly polar and ionic compounds like this compound, ion chromatography techniques offer excellent separation capabilities.

Ion Exclusion Chromatography (IEC) separates analytes based on the principle of Donnan exclusion. nih.gov The stationary phase is typically a high-capacity cation exchange resin in the H⁺ form. nih.gov Strong acids like this compound are highly ionized and are repelled by the fixed negative charges on the resin surface, causing them to elute quickly, often near the void volume. thermofisher.com This method is particularly useful for separating strong acids from weak organic acids. diduco.com

Ion Exchange Chromatography (IEX) separates ions and polar molecules based on their affinity to the ion exchanger. libretexts.org For an anionic compound like the sulfopropanoate ion, an anion exchange column with a positively charged stationary phase would be used. Elution is achieved by passing a mobile phase (eluent) containing competing anions (e.g., from a salt solution) through the column. thermofisher.com The strength of the interaction between the analyte and the stationary phase depends on the charge of the analyte and the ionic strength of the eluent. Given its strong acidic nature, this compound would bind strongly to an anion exchange column, requiring a high ionic strength eluent for its release.

Table 5: Comparison of Ion Chromatography Methods for this compound

| Technique | Stationary Phase | Separation Principle | Mobile Phase | Application for this compound |

|---|---|---|---|---|

| Ion Exclusion (IEC) | Cation exchange resin (H⁺ form) | Donnan exclusion of anions from the resin pores. mdpi.com | Dilute strong acid (e.g., H₂SO₄) nih.gov | Separates strong acids (elute early) from weak acids (retained longer). |

Potentiometric Titration for Dissociation Constant Determination

Potentiometric titration is a highly precise and standard method for determining the acid dissociation constants (pKa values) of a substance. ecetoc.orgcreative-bioarray.com As this compound contains two acidic protons, one from the carboxylic acid group and one from the sulfonic acid group, potentiometric titration can be employed to determine the pKa value for each of these functional groups. The sulfonic acid group is expected to be a strong acid, dissociating at a very low pH, while the carboxylic acid group will behave as a weaker acid.

The procedure involves the gradual addition of a standard solution of a strong base (e.g., NaOH) to a solution of this compound. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. creative-bioarray.com A plot of pH versus the volume of titrant added will generate a titration curve with distinct equivalence points corresponding to the neutralization of each acidic proton. The pKa value for the carboxylic acid can be determined from the pH at the half-equivalence point. nih.govyoutube.com

The general steps for determining the dissociation constant of an acid like this compound via potentiometric titration are outlined below. creative-bioarray.com

| Step | Procedure | Purpose |

| 1 | Calibration | The pH meter is calibrated using standard buffer solutions to ensure accurate pH measurements. |

| 2 | Sample Preparation | A known concentration of this compound is dissolved in a suitable solvent, often water with a constant ionic strength maintained by a salt like KCl. |

| 3 | Titration | A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments to the this compound solution. |

| 4 | Data Recording | The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium. |

| 5 | Data Analysis | A titration curve (pH vs. volume of titrant) is plotted. The equivalence points are identified from the inflection points of the curve. The pKa value for the carboxylic acid is determined from the pH at the point where half of the volume of base required to reach the first equivalence point has been added. |

While specific experimental pKa values for this compound are not readily found in the searched literature, this methodology provides a robust framework for their empirical determination. researchgate.net

Computational and Theoretical Investigations of Sulfopropanoic Acids

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic behavior and conformational preferences of molecules. nih.govsemanticscholar.org For 2-sulfopropanoic acid, MD simulations can elucidate how intramolecular interactions and the surrounding solvent environment dictate its three-dimensional structure.

The conformational flexibility of this compound is primarily governed by the rotation around the C-C and C-S single bonds. The presence of two bulky, hydrophilic functional groups—the carboxylic acid (-COOH) and the sulfonic acid (-SO₃H)—suggests that intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations. Computational studies on molecules with multiple hydroxyl and carboxyl groups have shown that such intramolecular hydrogen bonds have a significant impact on the preferred geometry in solution. nih.gov

MD simulations in an explicit solvent, such as water, would be crucial to understanding the conformational space of this compound. Water molecules can form hydrogen bonds with both the carboxyl and sulfonyl groups, competing with and influencing the formation of intramolecular hydrogen bonds. mdpi.com The simulation can track key dihedral angles to map the potential energy surface and identify low-energy, stable conformers. Studies on other organic acids have demonstrated that the conformational equilibrium can be highly dependent on the solvent's polarity and hydrogen-bonding capability. nih.gov

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| O=C-C-S | Rotation of the sulfonyl group relative to the carboxyl group. | Determines the proximity of the two acidic groups, influencing potential intramolecular hydrogen bonding. |

| C-C-S-O | Rotation around the C-S bond. | Affects the orientation of the sulfonyl oxygens. |

| H-O-C=O | Orientation of the carboxylic proton. | Can exist in syn or anti conformations, with the syn form often stabilized by intramolecular interactions. nih.gov |

In Silico Modeling of Ligand-Protein Interactions and Binding Mechanisms

In silico modeling, particularly molecular docking, is a powerful technique to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. mdpi.com This method involves placing the ligand into the binding site of a protein receptor in various orientations and conformations and scoring the resulting complexes to estimate binding affinity. nih.gov The results can reveal plausible binding modes and the key intermolecular interactions that stabilize the ligand-protein complex.

The functional groups of this compound are expected to dominate its interactions within a protein's active site.

Sulfonic Acid Group : The sulfonyl group (-SO₃H) is a strong hydrogen bond acceptor and can participate in potent electrostatic interactions. Computational studies on sulfonamide-based inhibitors have shown that the sulfonyl oxygens frequently form hydrogen bonds with backbone N-H groups or polar side chains of amino acids like serine and arginine. researchgate.netnih.gov

Carboxylic Acid Group : The carboxyl group (-COOH) is a classic pharmacophore that can act as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the carbonyl oxygen). In its deprotonated carboxylate form (-COO⁻), it readily forms strong ionic interactions, or salt bridges, with positively charged residues such as arginine and lysine (B10760008). researchgate.net

Molecular docking studies of aryl sulfonamide derivatives and other carboxylic acids have successfully elucidated their binding mechanisms. qub.ac.uk For this compound, docking simulations would predict that the molecule preferentially binds to pockets rich in polar and charged amino acids, where it can anchor itself through a network of hydrogen bonds and salt bridges. The relatively small and flexible aliphatic backbone allows the two functional groups to orient themselves to optimize these interactions.

Table 2: Predicted Interaction Profile of this compound in a Protein Binding Site

| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| Sulfonic Acid (-SO₃H) | Arginine (Arg), Lysine (Lys), Serine (Ser), Histidine (His) | Hydrogen Bonding, Electrostatic (Ionic) |

| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys), Asparagine (Asn), Glutamine (Gln) | Hydrogen Bonding, Salt Bridges (as -COO⁻) |

| Aliphatic Backbone | Leucine (Leu), Isoleucine (Ile), Valine (Val) | van der Waals, Hydrophobic Interactions |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.comunipi.it These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and other properties that govern a molecule's stability and reactivity. nih.gov

For this compound, DFT calculations can be used to determine a variety of electronic and reactivity descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

Other calculated parameters, known as conceptual DFT descriptors, provide further insight into chemical behavior:

Ionization Potential (I) : The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (related to -ELUMO).

Chemical Potential (μ) : A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η) : A measure of resistance to change in electron distribution.

Electrophilicity Index (ω) : A measure of the ability of a molecule to accept electrons. scielo.org.mx

These descriptors can be used to compare the reactivity of this compound with other molecules and to predict which atomic sites are most susceptible to nucleophilic or electrophilic attack by analyzing the Molecular Electrostatic Potential (MESP) and Fukui functions. mdpi.comscielo.org.mx

Table 3: Conceptual DFT Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when accepting an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Tendency of electrons to escape. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to act as an electrophile. |

Reaction Pathway Modeling and Energetics (e.g., Autocatalytic Processes)

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, providing a detailed picture of the transformation from reactants to products. purdue.edu By calculating the energies of reactants, products, transition states, and intermediates, a potential energy surface for the reaction can be constructed. This allows researchers to determine activation barriers and reaction enthalpies, thereby predicting reaction kinetics and thermodynamic feasibility. escholarship.org

For the synthesis or degradation of this compound, reaction pathway modeling could identify the most likely mechanisms. For example, in its synthesis from propanoic acid and a sulfonating agent, calculations could compare different pathways, such as those involving different intermediates or transition state structures, to determine the most energetically favorable route.

The concept of autocatalysis, where a reaction product also acts as a catalyst for its own formation, is another area that can be investigated computationally. boku.ac.at An autocatalytic reaction is characterized by a sigmoidal kinetic profile, showing an initial slow rate followed by a rapid acceleration as the catalytic product accumulates. boku.ac.at While many autocatalytic systems are known, ranging from ester hydrolysis to complex self-replicating molecules, specific autocatalytic pathways involving this compound are not prominently documented. boku.ac.at However, theoretical modeling could be employed to explore hypothetical autocatalytic cycles. For instance, one could investigate whether this compound or its derivatives could act as a template or catalyst in a reaction that produces more of the same molecule, a process that can be modeled by calculating the energetics of the proposed catalytic cycle. boku.ac.at

Environmental Fate and Degradation Studies of Sulfopropanoic Acids

Applications in Chemical Synthesis and Research Reagents

Reagents in Peptide Chemistry and Proteomics

The unique properties of 2-sulfopropanoic acid and its derivatives make them suitable for specialized applications in the fields of peptide chemistry and proteomics.

Biotinylation is a critical technique for the non-radioactive labeling of proteins and other macromolecules. While a wide variety of biotinylation reagents exist, which utilize different linker arms and reactive groups to attach biotin (B1667282) to target molecules, the direct use of this compound in the synthesis of these reagents is not well-documented. The principle of biotinylation relies on the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.

A significant application of a derivative of this compound is in the realm of peptide sequencing by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Specifically, the N-hydroxysuccinimide (NHS) ester of 3-sulfopropionic acid has been identified as a reagent of choice for these applications. This reagent reacts with the amino groups of peptides, introducing a sulfonic acid group. This derivatization enhances the fragmentation patterns observed in MALDI-MS, leading to more easily interpretable spectra for de novo peptide sequencing. The sulfonic acid derivatives are noted for their water compatibility, and the derivatization process is rapid and straightforward.

While amino acid analogs are valuable tools for probing protein structure and function, there is limited information available on the specific use of this compound for this purpose. The incorporation of unnatural amino acids can provide insights into enzyme mechanisms and protein folding. Derivatives such as (2R)-3-amino-2-sulfopropanoic acid are utilized as building blocks for more complex molecules and as precursors for biologically active compounds .

Chelating Agents in Analytical Chemistry

Chelating agents are compounds that can form multiple bonds to a single metal ion, effectively sequestering it. This property is valuable in various industrial and analytical applications. While the presence of both a carboxylic acid and a sulfonic acid group in this compound suggests potential for metal ion coordination, its use as a chelating agent in analytical chemistry is not well-established in the literature.

Precursors for Specialized Chemical Products (e.g., Dyes, Surfactants)

The synthesis of certain classes of dyes, particularly acid dyes, often involves sulfonated aromatic compounds. For example, the synthesis of azo dyes can utilize sulfonated aniline (B41778) derivatives. Similarly, some surfactants are synthesized from sulfonated fatty acids. However, the direct use of this compound as a precursor in the commercial production of dyes or surfactants is not widely reported. The synthesis of anionic surfactants has been demonstrated using other starting materials, such as 2-hydroxy-4-(methylthio)butanoic acid researchgate.net.

Emerging Research Areas and Future Directions in Sulfopropanoic Acid Chemistry

Development of Novel Stereoselective and Sustainable Synthetic Routes

The synthesis of 2-sulfopropanoic acid, particularly its chiral forms, is a burgeoning area of research. Traditional synthetic methods often lack stereocontrol and rely on harsh conditions, prompting a shift towards more elegant and environmentally benign strategies.

Stereoselective Synthesis: The chiral center at the C2 position of this compound presents an opportunity for the development of stereoselective synthetic methods. While direct asymmetric sulfonation of propanoic acid derivatives remains a challenge, several emerging strategies show considerable promise. Organocatalysis, for instance, has been successfully employed for the enantioselective synthesis of related β-nitrosulfonic acids using chiral bifunctional thiourea (B124793) catalysts. nih.govnih.gov This approach could potentially be adapted for the asymmetric synthesis of this compound precursors. Another avenue involves transition-metal catalysis, where palladium-catalyzed reactions have been developed to yield α-chiral sulfonates, demonstrating a viable route to enantiomerically enriched sulfonic acids. researchgate.net

Sustainable and Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, energy consumption, and the use of hazardous materials. allen.inbiocat.com In this context, biocatalysis and electrochemistry are emerging as powerful tools.

Biocatalysis: The use of enzymes or whole-cell systems offers a green alternative for producing chiral compounds under mild conditions. youtube.com While direct biocatalytic sulfonation to produce this compound is not yet established, pathways for the synthesis of analogous compounds, such as 2-fluoro-3-hydroxypropionic acid, have been developed using engineered E. coli. mdpi.com This highlights the potential for designing novel enzymatic cascades for this compound production.

Electrochemical Synthesis: Electrochemical methods provide a sustainable route by using electricity to drive chemical reactions, often minimizing the need for chemical reagents. A notable example is the paired electrolysis of L-cystine to simultaneously produce L-cysteic acid ((2R)-2-amino-3-sulfopropanoic acid) and L-cysteine. researchgate.net This process boasts high current efficiency and excellent yields, showcasing the power of electrochemistry for synthesizing functionalized sulfopropanoic acid derivatives. This approach could inspire the development of direct electrochemical sulfonation or carboxylation methods for producing this compound.

| Synthesis Approach | Method | Key Features | Potential for this compound |

| Stereoselective | Organocatalysis | Enantioselective addition of bisulfite to nitroalkenes using chiral catalysts. nih.gov | Adaptation for asymmetric synthesis of this compound precursors. |

| Transition-Metal Catalysis | Palladium-catalyzed asymmetric synthesis of α-chiral sulfonates. researchgate.net | Direct route to enantiomerically pure this compound. | |

| Sustainable | Biocatalysis | Whole-cell transformation using engineered microbes for related compounds. mdpi.com | Development of a specific enzymatic pathway for direct synthesis. |

| Electrochemical Synthesis | Paired electrolysis for simultaneous synthesis of related amino sulfonic acids. researchgate.net | Green, reagent-minimized route for direct synthesis or derivatization. |

Advanced Spectroscopic and Imaging Techniques for In Situ Characterization

Understanding the formation, behavior, and interactions of this compound in complex environments requires analytical techniques capable of real-time, in-place measurements. Operando and in situ spectroscopic methods are becoming indispensable for gaining mechanistic insights.

Operando spectroscopy, which involves characterizing a material while it is functioning under real reaction conditions, is particularly powerful. nih.gov Techniques like operando X-ray Absorption Spectroscopy (XAS) can probe the electronic state and local coordination environment of sulfur atoms during a sulfonation reaction or when a this compound-functionalized material is acting as a catalyst. researchgate.netnih.gov

Vibrational spectroscopy offers complementary insights. In situ Raman spectroscopy is highly effective for monitoring sulfonation processes, as the S-O and C-S bonds have distinct Raman signals. wikipedia.org This technique can track reaction kinetics and the formation of intermediates in real-time without sample extraction. nih.govallen.in For studying interactions at electrochemical interfaces, in situ Electrochemical Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (EC-SHINERS) provides exceptional surface sensitivity, making it possible to observe how this compound or its derivatives interact with electrode surfaces during electrochemical synthesis or catalysis. youtube.com

In situ Fourier-Transform Infrared (FTIR) spectroscopy is another key tool, used to confirm the incorporation of sulfonic acid groups onto materials and to study their hydration state and hydrogen-bonding networks. foodcom.plmdpi.comwikipedia.org

Beyond spectroscopy, Mass Spectrometry Imaging (MSI) is an emerging technique that can visualize the spatial distribution of organic acids and other metabolites directly in biological tissues. firp-ula.org While not yet applied to this compound, MSI holds the potential to map its location within cells or tissues, providing critical information for understanding its biological roles.

| Technique | Application Area | Information Gained | Reference |

| Operando X-ray Absorption Spectroscopy (XAS) | Catalysis, Synthesis | Electronic structure and coordination environment of sulfur during reaction. | researchgate.netnih.gov |

| In Situ Raman Spectroscopy | Reaction Monitoring | Real-time tracking of reactant consumption and product formation; identification of intermediates. | nih.govwikipedia.org |

| In Situ EC-SHINERS | Electrochemistry | Molecular interactions and orientation at electrode-electrolyte interfaces. | youtube.com |

| In Situ FTIR Spectroscopy | Materials Science | Confirmation of functionalization, hydration states, hydrogen bonding. | foodcom.plmdpi.com |

| Mass Spectrometry Imaging (MSI) | Biological Systems | Spatial distribution and localization of the compound in tissues. | firp-ula.org |

Elucidation of Broader Biological Roles and Mechanistic Nuances

While the biological significance of this compound itself is largely unexplored, research on its isomers and structurally related compounds provides compelling clues and defines a clear future research direction.

A significant discovery is the role of its isomer, 3-sulfopropanoic acid (3-SPA) , in neurodegenerative disease. 3-SPA is the primary metabolite of tramiprosate and its prodrug ALZ-801, a clinical candidate for Alzheimer's disease. nih.govnih.gov Intriguingly, 3-SPA is an endogenous molecule found in the human brain and cerebrospinal fluid that inhibits the formation of neurotoxic amyloid-β (Aβ42) oligomers. nih.gov Studies have shown an inverse correlation between the concentration of 3-SPA and the severity of cognitive impairment in Alzheimer's patients, suggesting a protective role. nih.gov This finding strongly motivates investigation into whether this compound possesses similar or complementary neuroprotective activities.

Further insights come from microbial metabolism of environmental sulfonates. Bacteria have evolved sophisticated pathways, termed "sulfoglycolysis," to degrade the abundant sulfosugar sulfoquinovose. youtube.comwikipedia.org These catabolic pathways often generate C3-sulfonate intermediates, such as sulfolactate (2-hydroxy-3-sulfopropanoic acid), which are structurally analogous to this compound. youtube.com The enzymes involved in these pathways, which recognize and cleave the stable carbon-sulfur bond, represent a rich area for discovery. Elucidating whether this compound can be processed by these or similar enzymatic systems could reveal new metabolic pathways and biological functions. For example, the enzyme L-3-sulfoalanine sulfo-lyase is known to break down (2R)-2-amino-3-sulfopropanoic acid into pyruvate (B1213749) and sulfite, demonstrating enzymatic C-S bond cleavage in a related molecule. firp-ula.org

Future research will likely focus on screening this compound for bioactivity, particularly as an enzyme inhibitor or a modulator of protein-protein interactions, and exploring its potential as a metabolic byproduct or substrate in various organisms.

Computational Design of Sulfopropanoic Acid Analogs with Tailored Research Functionalities

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with specific functions, bypassing laborious trial-and-error synthesis. nih.gov These in silico methods can be used to design analogs of this compound with functionalities tailored for specific research applications, such as enzyme inhibition, protein interaction modulation, or as probes for biological systems.

Molecular Docking and Dynamics: For designing enzyme inhibitors, molecular docking can be used to predict how different this compound analogs bind to the active site of a target protein. researchgate.netresearchgate.net By analyzing the binding poses and interactions (e.g., hydrogen bonds, electrostatic interactions), researchers can rationally modify the parent structure—for instance, by extending the alkyl chain or adding aromatic groups—to enhance binding affinity and selectivity. Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture, predicting the stability of the ligand-protein complex over time and revealing how the analog might alter the protein's conformation and dynamics. researchgate.netfoodcom.plmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. allen.inyoutube.comwikipedia.org By synthesizing and testing a small library of this compound derivatives, a QSAR model can be built. This model can then predict the activity of virtual, unsynthesized analogs, guiding chemists to prioritize the most promising candidates for synthesis.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate fundamental properties of designed analogs, such as their acidity (pKa), reactivity, and charge distribution. patsnap.com This is crucial for tailoring analogs that need to be in a specific protonation state at physiological pH or that are designed to participate in specific chemical reactions.

| Computational Method | Purpose in Analog Design | Example Application |

| Molecular Docking | Predict binding modes and affinity to a target protein. | Designing selective inhibitors for a specific enzyme by optimizing interactions in the active site. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes; study conformational changes. | Verifying that a designed analog remains stably bound and understanding its effect on protein flexibility. researchgate.netfoodcom.pl |

| QSAR | Predict the biological activity of new analogs based on their structure. | Screening a virtual library of analogs to identify those with the highest predicted inhibitory potency. youtube.comwikipedia.org |

| DFT Calculations | Determine electronic properties like acidity, reactivity, and charge distribution. | Tailoring the pKa of the sulfonic acid group to ensure optimal charge state for binding. patsnap.com |

Exploration of New Interdisciplinary Applications for Sulfopropanoic Acid Derivatives